5'-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2'-deoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine is a synthetic nucleoside analogue. This compound is often used in the field of oligonucleotide synthesis, where it serves as a building block for the creation of DNA sequences. The dimethoxytrityl group acts as a protecting group for the 5’-hydroxy group in nucleosides, ensuring that the nucleoside remains stable during the synthesis process .
Preparation Methods
The synthesis of 5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine involves several steps. One common method includes the protection of the 5’-hydroxy group of the nucleoside with a dimethoxytrityl group. This is typically achieved using dimethoxytrityl chloride in the presence of a base such as pyridine . The iodination of the cytidine derivative is then carried out using iodine and a suitable oxidizing agent .
Chemical Reactions Analysis
5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as iodine or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodide group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include iodine, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine involves its incorporation into oligonucleotide sequences. The dimethoxytrityl group protects the 5’-hydroxy group during synthesis, preventing unwanted reactions . Once the oligonucleotide synthesis is complete, the dimethoxytrityl group is removed under acidic conditions, revealing the free 5’-hydroxy group . This allows the oligonucleotide to participate in further biochemical reactions.
Comparison with Similar Compounds
Similar compounds to 5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine include:
5’-O-(Dimethoxytrityl)-2’-deoxycytidine: Lacks the N4-dimethylaminomethylidene and iodide groups, making it less versatile in certain synthetic applications.
5’-O-(Dimethoxytrityl)-N4-benzoyl-2’-deoxycytidine: Contains a benzoyl group instead of the dimethylaminomethylidene group, which affects its reactivity and stability.
The uniqueness of 5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine lies in its combination of protecting groups and functional groups, which provide both stability and reactivity for various synthetic applications .
Properties
CAS No. |
717876-96-5 |
---|---|
Molecular Formula |
C33H35IN4O6 |
Molecular Weight |
710.6 g/mol |
IUPAC Name |
N'-[1-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C33H35IN4O6/c1-37(2)21-35-31-25(34)19-38(32(40)36-31)29-18-26(39)28(44-29)20-43-33(22-12-7-5-8-13-22,23-14-9-6-10-15-23)24-16-11-17-27(41-3)30(24)42-4/h5-17,19,21,26,28-29,39H,18,20H2,1-4H3/t26-,28+,29+/m0/s1 |
InChI Key |
DNPRAGGFVFMDFN-WIIGKZCBSA-N |
Isomeric SMILES |
CN(C)C=NC1=NC(=O)N(C=C1I)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O |
Canonical SMILES |
CN(C)C=NC1=NC(=O)N(C=C1I)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.